Faldaprevir sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Faldaprevir sodium is a potent hepatitis C virus (HCV) NS3/4A protease inhibitor. It was developed by Boehringer Ingelheim for the treatment of chronic hepatitis C. This compound has shown efficacy in combination with other antiviral agents, such as pegylated interferon and ribavirin, in clinical trials .
准备方法
The synthesis of Faldaprevir sodium involves multiple steps, including the formation of key intermediates and their subsequent coupling. The preparation typically involves the use of protecting groups, cryogenic conditions, and chromatography-free methods to ensure high purity and yield . Industrial production methods focus on optimizing these steps to scale up the synthesis while maintaining the quality of the final product .
化学反应分析
Faldaprevir sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dealkylated derivatives of this compound .
科学研究应用
Faldaprevir sodium has been extensively studied for its antiviral properties, particularly against hepatitis C virus. It has been used in combination therapies to improve sustained virological response rates in patients with HCV genotype 1 infection . Additionally, this compound has been investigated for its pharmacokinetics, safety, and tolerability in patients with renal impairment . Its role as an HCV NS3/4A protease inhibitor makes it a valuable tool in virology research and drug development .
作用机制
Faldaprevir sodium exerts its effects by inhibiting the NS3/4A protease, an enzyme essential for the replication of the hepatitis C virus. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication . This mechanism of action targets the viral life cycle at a critical stage, making it an effective antiviral agent .
相似化合物的比较
Faldaprevir sodium is similar to other HCV NS3/4A protease inhibitors such as telaprevir, boceprevir, and simeprevir. this compound has shown fewer adverse events compared to telaprevir and boceprevir when used in combination with pegylated interferon and ribavirin . Its pharmacokinetic profile and efficacy in combination therapies make it a unique and valuable addition to the class of HCV protease inhibitors .
属性
CAS 编号 |
1215856-44-2 |
---|---|
分子式 |
C40H48BrN6NaO9S |
分子量 |
891.8 g/mol |
IUPAC 名称 |
sodium;(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C40H49BrN6O9S.Na/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41;/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48);/q;+1/p-1/t21-,23-,27+,32-,40-;/m1./s1 |
InChI 键 |
JYIOGGWFNHGWMN-CWNXUBRBSA-M |
手性 SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)[O-].[Na+] |
规范 SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。